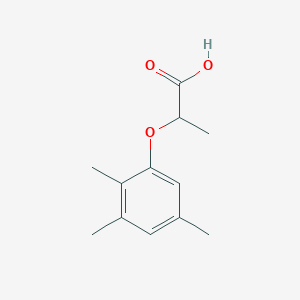![molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6](/img/structure/B1275075.png)
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
概要
説明
“5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the molecular formula C13H14N2O2 . It has an average mass of 230.262 Da and a monoisotopic mass of 230.105530 Da .
Synthesis Analysis
The synthesis of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e., 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . The reaction progress is usually monitored by TLC .Molecular Structure Analysis
The InChI code for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-7-15 (8-11 (10)13 (17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2, (H,14,16,17)/t10-,11+ .Physical And Chemical Properties Analysis
The physical form of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is solid . It has a melting point of 157 - 158 degrees Celsius .科学的研究の応用
Sigma-2 Receptor Ligand
The compound could potentially be used as a ligand for the sigma-2 receptor . The sigma-2 receptor was recently identified as the Transmembrane Protein 97 (TMEM97), also known as MAC30 (Meningioma-associated protein) . This protein has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
Alzheimer’s Disease Treatment
The recent disclosure that sigma-2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .
Cancer Research
Sigma-2 receptors have been linked to cancer . Therefore, “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” could potentially be used in cancer research as a tool to study the role of sigma-2 receptors in cancer progression and treatment .
Neuropathic Pain Treatment
Sigma-2 receptors have been linked to neuropathic pain . Therefore, this compound could potentially be used in the development of treatments for neuropathic pain .
Drug Addiction Research
Sigma-2 receptors have also been linked to drug addiction . Therefore, “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” could potentially be used in drug addiction research to study the role of sigma-2 receptors in addiction and withdrawal .
Traumatic Brain Injury Research
Sigma-2 receptors have been linked to traumatic brain injury . Therefore, this compound could potentially be used in research related to traumatic brain injury to study the role of sigma-2 receptors in injury and recovery .
Safety and Hazards
The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHBZBIKPEYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404319 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
CAS RN |
848591-86-6 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)




![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)